molecular formula C22H18F3N3O6 B2653012 8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one CAS No. 825599-89-1

8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one

Cat. No.: B2653012
CAS No.: 825599-89-1
M. Wt: 477.396
InChI Key: LFALVHHCGUDFJE-UHFFFAOYSA-N
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Description

8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones This compound is characterized by the presence of a methoxy group, a nitro group, and a trifluoromethyl-substituted piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one typically involves multiple steps. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a suitable aromatic compound using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Methoxylation: The methoxy group is introduced via methylation, often using dimethyl sulfate or methyl iodide in the presence of a base.

    Piperazine Coupling: The final step involves coupling the trifluoromethyl-substituted piperazine with the chromen-2-one core, usually through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, bases like sodium hydride.

    Coupling: Boronic acids, palladium catalysts, bases like potassium carbonate.

Major Products Formed

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted derivatives.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

8-methoxy-6-nitro-3-{4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl}-2H-chromen-2-one has diverse applications in scientific

Properties

IUPAC Name

8-methoxy-6-nitro-3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18F3N3O6/c1-33-18-12-16(28(31)32)9-13-10-17(21(30)34-19(13)18)20(29)27-7-5-26(6-8-27)15-4-2-3-14(11-15)22(23,24)25/h2-4,9-12H,5-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFALVHHCGUDFJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)[N+](=O)[O-])C=C(C(=O)O2)C(=O)N3CCN(CC3)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18F3N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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